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Introduction
ICP-192, also known as gunagratinib, is an orally bioavailable, irreversible, and highly selective

small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor

tyrosine kinases.[1][2][3] Developed by InnoCare Pharma, gunagratinib is currently in clinical

development for the treatment of various advanced solid tumors harboring FGFR gene

alterations, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data

suggests that gunagratinib's irreversible binding mechanism may overcome acquired

resistance to first-generation, reversible FGFR inhibitors. This technical guide provides a

detailed summary of the publicly available data on the target selectivity profile and mechanism

of action of ICP-192.

Target Selectivity Profile
ICP-192 is a pan-FGFR inhibitor, demonstrating potent activity against FGFR isoforms 1, 2, 3,

and 4. The high selectivity of gunagratinib for the FGFR family over other kinases is a key

attribute, potentially leading to a more favorable safety profile by minimizing off-target toxicities.

Pre-clinical data has indicated that ICP-192 exhibits greater target selectivity in KINOMEscan

assays compared to the approved pan-FGFR inhibitor, erdafitinib. However, the comprehensive

kinome-wide screening data for ICP-192 is not yet publicly available.
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The inhibitory activity of gunagratinib against the primary FGFR isoforms has been quantified

through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized

in the table below.

Target IC50 (nM)

FGFR1 1.4

FGFR2 1.5

FGFR3 2.4

FGFR4 3.5

(Data sourced from commercial supplier Selleck Chemicals)

Mechanism of Action
Gunagratinib functions as an irreversible inhibitor by forming a covalent bond with a non-

catalytic cysteine residue within the ATP-binding pocket of the FGFR kinases. This mode of

action leads to sustained target inhibition that persists even after the drug has been cleared

from circulation.

Covalent Binding Site
ICP-192 is designed to target a specific cysteine residue present in each of the four FGFR

isoforms. The targeted residues are located in the P-loop of the kinase domain.

Kinase Covalent Binding Site

FGFR1 Cys488

FGFR2 Cys491

FGFR3 Cys482

FGFR4 Cys477

(Data sourced from InnoCare Pharma corporate presentation)
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The covalent binding of gunagratinib to these cysteine residues effectively blocks the ATP-

binding site, thereby preventing autophosphorylation and activation of the FGFR kinase. This,

in turn, inhibits downstream signaling pathways that are critical for tumor cell proliferation,

survival, and angiogenesis.
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FGFR Signaling Pathway Inhibition by ICP-192.
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Detailed experimental protocols for the biochemical and cell-based assays used to characterize

the target selectivity of ICP-192 are not yet available in the public domain through peer-

reviewed publications. The following are generalized methodologies typically employed for

such evaluations.

Hypothetical Biochemical Kinase Assay (Enzymatic
Assay)
A potential workflow for determining the IC50 values of ICP-192 against FGFR kinases is

outlined below. This is a representative example and may not reflect the exact protocol used by

InnoCare Pharma.
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Start: Prepare Assay Plate

Add Recombinant FGFR Enzyme,
Peptide Substrate, and ATP

Add Serial Dilutions of ICP-192
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Stop Reaction and Add
Detection Reagent

Read Plate (e.g., Luminescence)

Calculate % Inhibition and
Determine IC50 Values

End
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Workflow for a typical biochemical kinase assay.

Assay Principle: To measure the ability of ICP-192 to inhibit the phosphorylation of a

substrate by a specific FGFR kinase.
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Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a

suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); Adenosine-5'-triphosphate (ATP); ICP-

192; assay buffer; kinase detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

A solution of the recombinant FGFR enzyme and the peptide substrate is added to the

wells of a microplate.

ICP-192 is serially diluted and added to the wells, followed by a pre-incubation period to

allow for covalent bond formation.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is terminated, and a detection reagent is added to quantify the amount of

product formed (e.g., ADP).

The signal is measured using a plate reader.

Data Analysis: The percentage of kinase activity inhibition is calculated for each

concentration of ICP-192 relative to a vehicle control. The IC50 value is determined by fitting

the concentration-response data to a four-parameter logistic curve.

Hypothetical Cell-Based Proliferation Assay
To assess the on-target cellular activity of ICP-192, proliferation assays are typically performed

using cancer cell lines with known FGFR alterations.

Assay Principle: To measure the ability of ICP-192 to inhibit the growth of cancer cells that

are dependent on FGFR signaling.

Materials: Cancer cell line with FGFR gene amplification or fusion (e.g., SNU-16, KATO III);

appropriate cell culture medium and supplements; ICP-192; cell viability reagent (e.g.,

CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:
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Cells are seeded in microplates and allowed to adhere overnight.

The cells are then treated with serial dilutions of ICP-192 or a vehicle control.

The plates are incubated for a period of time (e.g., 72 hours).

A cell viability reagent is added to the wells, which generates a signal proportional to the

number of viable cells.

The signal is measured using a plate reader.

Data Analysis: The percentage of cell proliferation inhibition is calculated for each

concentration of ICP-192. The GI50 (concentration for 50% of maximal inhibition of cell

proliferation) is determined from the dose-response curve.

Conclusion
ICP-192 (gunagratinib) is a potent, irreversible, and selective pan-FGFR inhibitor with a well-

defined covalent mechanism of action. Its strong activity against all four FGFR isoforms

provides a rationale for its clinical investigation in tumors driven by various FGFR aberrations.

While the publicly available data strongly supports its intended on-target activity, a

comprehensive understanding of its selectivity profile awaits the publication of its kinome-wide

screening data and detailed preclinical studies. The ongoing clinical trials will further elucidate

the therapeutic potential and safety of this promising targeted agent.
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To cite this document: BenchChem. [ICP-192 (Gunagratinib): A Technical Overview of Target
Selectivity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372909#icp-192-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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